3-(3-Methylquinoxalin-2-yl)propane-1,2-diol
Overview
Description
3-(3-Methylquinoxalin-2-yl)propane-1,2-diol is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a derivative of quinoxaline, a heterocyclic compound that has been found to exhibit a wide range of biological activities. The synthesis of 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol has been well-established, and its mechanism of action and biochemical effects have been extensively studied. In
Scientific Research Applications
Enhancement of Thermal Stability in Unsaturated Polyester Resins : 3-(9-carbazolyl)propane-1,2-diol enhances thermal stability in unsaturated polyester resins, offering improved resistance to heat and thermal stress compared to classic resins (Lubczak, 2013).
Synthesis of Methyl 3-Hydroxypropanoate : The synthesis of methyl 3-hydroxypropanoate using epoxy ethane shows potential for producing propane-1,3-diol with a conversion rate of up to 92% and a yield of 87.3%-91.4% (Yu-zhou & Zhen-kang, 2008).
Bioactive Cyclic Ketals Synthesis : 3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol can be synthesized and converted to bioactive cyclic ketoals through various synthetic pathways (Talismanov et al., 2021).
Synthesis of Regioisomeric Compounds : Regioisomeric 1-(3'-methylquinoxalin-2'-yl)-3(5)-methyl-5(3)-phenylpyrazoles were synthesized using various aryl-1,3-diketones, providing insights into the synthesis of regioisomeric compounds (Aggarwal et al., 2007).
Crystallization and Enantiomeric Resolution : Crystallization of 3-(2,6-dimethoxyphenoxy)propane-1,2-diol leads to spontaneous resolution into (S)- and (R)-enantiomers, with moderate enantiomeric excess values (Bredikhin et al., 2017).
Synthesis of Quinoxalines from Biomass-derived Glycols : Gold nanoparticles supported on nanoparticulated ceria or hydrotalcite catalysts enable efficient and selective one-pot synthesis of quinoxalines from biomass-derived glycols and 1,2-dinitrobenzene derivatives, with high conversion and global yield (Climent et al., 2012).
Antimicrobial Activity of Derivatives : New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives show high antimicrobial activity against Gram-positive, Gram-negative bacteria, and tested fungi (Fadda et al., 2016).
Production of Copper-based Materials : Copper(II) coordination compounds with substituted 3-[(2-hydroxyphenyl)methylidene]amino-propane-1,2-diols show potential for efficient and environmentally friendly production of copper-based materials (Gulea et al., 2013).
Synthesis of Chiral Drugs : Both 3-(1-naphthyloxy)- and 3-(4-indolyloxy)-propane-1,2-diol crystallize from enantiopure feed material, forming "guaifenesin-like" crystal packing, with distinct implications for the synthesis of chiral drugs (Bredikhin et al., 2013).
properties
IUPAC Name |
3-(3-methylquinoxalin-2-yl)propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-12(6-9(16)7-15)14-11-5-3-2-4-10(11)13-8/h2-5,9,15-16H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBIPYAGMOPMCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20525240 | |
Record name | 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20525240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylquinoxalin-2-yl)propane-1,2-diol | |
CAS RN |
42015-36-1 | |
Record name | 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20525240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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